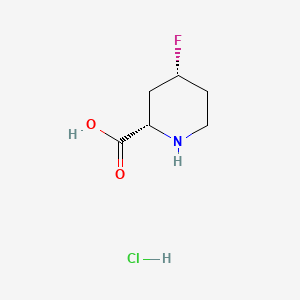
2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Carbamoyl-2-chlorothiophen-3-yl)acetic acid, also known as 5-carbamoyl-2-chlorothiophene-3-acetic acid (CTA) is a compound that is used in a variety of scientific research applications. CTA is a derivative of thiophene, which is an aromatic compound that is characterized by a five-membered ring with two sulfur atoms. CTA is commonly used in organic synthesis, as a reagent in the synthesis of other compounds, and as a starting material for the synthesis of other compounds. CTA is also used in the study of biochemical and physiological effects, as well as in laboratory experiments.
作用机制
CTA acts as a nucleophile in organic synthesis, meaning that it is capable of reacting with electrophiles, such as carbonyl compounds. CTA can also act as a catalyst in the synthesis of other compounds, by providing a nucleophilic site for the reaction to take place. CTA can also act as a reducing agent, by providing electrons to reduce other compounds.
Biochemical and Physiological Effects
CTA has been found to have a variety of biochemical and physiological effects. It has been found to be involved in the regulation of gene expression, by acting as a transcription factor. It has been found to be involved in the regulation of cell growth and differentiation, by acting as an inhibitor of cell proliferation. CTA has also been found to be involved in the regulation of cell metabolism, by acting as a modulator of glycolysis.
实验室实验的优点和局限性
CTA is a useful reagent for laboratory experiments, due to its low cost, low toxicity, and high reactivity. However, CTA is not always the most suitable reagent for certain experiments, due to its low solubility in water and its tendency to form by-products. Additionally, CTA has a tendency to form unstable compounds, which can lead to unwanted side reactions.
未来方向
There are a number of potential future directions for the use of CTA in scientific research. CTA could be used in the development of new drugs, as it has been found to be involved in the regulation of gene expression, cell growth and differentiation, and cell metabolism. CTA could also be used in the development of new materials, such as organic semiconductors, as it has been found to be involved in the synthesis of polymers and organic semiconductors. Additionally, CTA could be used in the development of new catalysts, as it has been found to be involved in the synthesis of other compounds. Finally, CTA could be used in the development of new fuel cells, as it has been found to be involved in the production of fuel cells.
合成方法
CTA can be synthesized through a variety of methods, including the reaction of thiophene with an acyl chloride, such as 2-chloroacetyl chloride. The reaction proceeds via a nucleophilic substitution to form CTA. Other methods of synthesis include the reaction of thiophene with an alkyl halide, such as 1-bromopropane, or the reaction of thiophene with an aldehyde, such as benzaldehyde.
科学研究应用
CTA is commonly used in scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in the synthesis of other compounds. CTA is also used in the study of biochemical and physiological effects, as well as in laboratory experiments. CTA has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of polymers, in the production of fuel cells, and in the synthesis of organic semiconductors.
属性
IUPAC Name |
2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3S/c8-6-3(2-5(10)11)1-4(13-6)7(9)12/h1H,2H2,(H2,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJUFZAALDGTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(=O)O)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Carbamoyl-2-chlorothiophen-3-yl)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)





![tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride](/img/structure/B6610786.png)

![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B6610798.png)
![1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B6610802.png)
![tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6610807.png)
![thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B6610813.png)
![tert-butyl (1RS,4RS&,5SR&,6SR)-4,5-dihydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B6610817.png)
![5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B6610836.png)